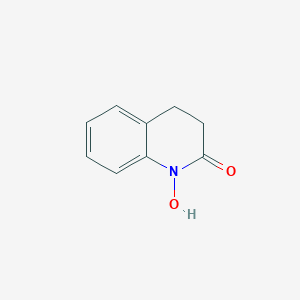

1-hydroxy-3,4-dihydroquinolin-2(1H)-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMZUPRSHHGCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227884 | |

| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-19-7 | |

| Record name | 3,4-Dihydro-1-hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-1-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M6B9LF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide provides detailed experimental protocols, summarizes quantitative data for key transformations, and includes workflow diagrams for clarity.

Introduction

This compound, a cyclic hydroxamic acid, is a scaffold with potential biological activity. Its synthesis is of interest to researchers exploring novel therapeutics. The core synthetic strategy revolves around the preparation of a suitable precursor, 2-(2-nitrophenyl)propanoic acid, followed by a reductive cyclization to form the target N-hydroxy lactam. This guide will focus on a robust and precedented methodology for this transformation.

Synthetic Pathways

The most plausible and effective route for the synthesis of this compound involves a two-stage process:

-

Synthesis of the precursor: Preparation of 2-(2-nitrophenyl)propanoic acid.

-

Reductive Cyclization: Selective catalytic hydrogenation of the nitro group to a hydroxylamine, followed by in-situ intramolecular cyclization.

Synthesis of 2-(2-nitrophenyl)propanoic acid

Several methods are available for the synthesis of the key precursor, 2-(2-nitrophenyl)propanoic acid. One common approach involves the reaction of 2-nitrobenzaldehyde with malonic acid and ammonium acetate.

Experimental Protocol:

A mixture of 2-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol is refluxed for 1.5-2 hours, or until the evolution of CO2 ceases. The resulting precipitate is filtered, washed with boiling 1-butanol, boiling ethanol, and water. The solid is then dried to yield 3-amino-3-(2-nitrophenyl)propanoic acid[1]. While this provides a related precursor, direct synthesis of 2-(2-nitrophenyl)propanoic acid can be achieved through various classical organic reactions, such as the hydrolysis of corresponding esters or nitriles, which can be synthesized from 2-nitrobenzyl halides.

Another documented method involves the hydrolysis of diethyl (2-nitrophenylmethyl)-1,3-propanedioate.

Experimental Protocol:

Diethyl (2-nitrophenylmethyl)-1,3-propanedioate is refluxed in a mixture of acetic acid and 20% aqueous hydrochloric acid for 16 hours. After cooling and concentration, the residue is treated with aqueous sodium hydroxide and extracted with diethyl ether. The aqueous layer is then acidified with hydrochloric acid to precipitate the product, which is collected by filtration, washed, and can be recrystallized from toluene to yield 3-(2-nitrophenyl)propionic acid[2]. A similar approach starting from appropriately substituted malonic esters would yield the desired 2-(2-nitrophenyl)propanoic acid.

Reductive Cyclization to this compound

The key step in the synthesis is the selective reduction of the nitro group of 2-(2-nitrophenyl)propanoic acid to a hydroxylamine, which then undergoes intramolecular cyclization. Catalytic hydrogenation is the preferred method for this transformation. Based on analogous reactions for the synthesis of 1-hydroxyindolin-2-one, a platinum-on-carbon (Pt/C) catalyst in the presence of a ligand like 1,10-phenanthroline is effective in achieving high selectivity for the desired N-hydroxy lactam over the corresponding lactam.

Experimental Protocol (Proposed):

To a solution of 2-(2-nitrophenyl)propanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water) is added a catalytic amount of 10% Pt/C and a sub-stoichiometric amount of 1,10-phenanthroline. The mixture is then subjected to hydrogenation with H2 gas (typically at a pressure of 1-4 atm) at room temperature. The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key reductive cyclization step, based on analogous syntheses of N-hydroxy lactams from ortho-nitroaryl aliphatic acids.

| Parameter | Value/Range | Notes |

| Catalyst | 10% Platinum on Carbon (Pt/C) | Typically used at 5-10 mol%. |

| Ligand | 1,10-Phenanthroline | Used to enhance selectivity for the N-hydroxy product. |

| Hydrogen Pressure | 1 - 4 atm | Higher pressures may lead to over-reduction to the amine. |

| Temperature | Room Temperature | Exothermic reaction, may require cooling. |

| Solvent | Ethanol, Ethyl Acetate, or mixtures with water | Solvent choice can influence reaction rate and selectivity. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |

| Yield | Moderate to High | Yields are substrate-dependent and optimized by conditions. |

Diagrams

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the precursor to the final product.

Caption: Overall synthetic workflow for this compound.

Reductive Cyclization Mechanism

The proposed mechanism for the formation of the target molecule is depicted below.

References

Physicochemical Properties of Hydroxy-3,4-dihydroquinolin-2(1H)-one Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of hydroxy-substituted 3,4-dihydroquinolin-2(1H)-one derivatives. It is important to note that while this guide addresses various isomers, there is a notable lack of readily available scientific literature and data specifically for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one . The information presented herein focuses on the more extensively studied and documented isomers, namely the 5-hydroxy, 6-hydroxy, and 7-hydroxy analogs. These compounds are of significant interest in medicinal chemistry, particularly as intermediates in the synthesis of pharmacologically active molecules. For instance, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a key precursor in the manufacturing of the atypical antipsychotic drug aripiprazole.[1][2][3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the 5-hydroxy, 6-hydroxy, and 7-hydroxy isomers of 3,4-dihydroquinolin-2(1H)-one.

| Property | 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one |

| CAS Number | 30389-33-4 | 54197-66-9 | 22246-18-0 |

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [4][5] | 163.17 g/mol [6][7] | 163.17 g/mol [1][3] |

| Melting Point | 233-234 °C[4] | 236-240 °C[6][7] | 233-237 °C[1][3][8] |

| Boiling Point (Predicted) | Not Available | 424.5±45.0 °C[6][7] | 403.7±45.0 °C[1][3] |

| Density (Predicted) | Not Available | 1.282±0.06 g/cm³[6] | 1.282 g/cm³[1][3] |

| pKa (Predicted) | Not Available | 9.86±0.20[6] | 9.60±0.20[3] |

| Solubility | Soluble in ethyl acetate.[4] | Slightly soluble in DMSO and Methanol (with heating).[6] | Soluble in DMSO and Methanol.[8] |

| Appearance | Off-white solid.[4] | White to almost white powder/crystal.[6] | White to light yellow powder/crystal.[1][8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized experimental protocols relevant to the characterization of hydroxy-3,4-dihydroquinolin-2(1H)-one isomers.

Determination of Melting Point

The melting point of these compounds is typically determined using either the capillary method or differential scanning calorimetry (DSC).

-

Capillary Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method provides a precise melting point and can also determine the enthalpy of fusion.[9]

Determination of Solubility

Solubility can be determined by various methods, including the shake-flask method and spectrophotometric methods.

-

Shake-Flask Method: A supersaturated solution of the compound in a specific solvent (e.g., water, ethanol, DMSO) is agitated at a constant temperature for a prolonged period to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Spectrophotometric Method: This method is suitable for compounds with a chromophore. A calibration curve of absorbance versus concentration is first established. The absorbance of a saturated solution is then measured, and the solubility is calculated from the calibration curve.[9]

Determination of Ionization Constant (pKa)

The ionization constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like the hydroxy-3,4-dihydroquinolin-2(1H)-one isomers, spectrophotometric or potentiometric titration methods are commonly employed.

-

Spectrophotometric Method (Bates–Schwarzenbach method): The UV-Vis absorption spectra of the compound are recorded at various pH values. The pKa is then determined from the changes in absorbance at a specific wavelength, which correspond to the different ionization states of the molecule.[9]

-

Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis and Application Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hydroxy-3,4-dihydroquinolin-2(1H)-one isomer and its subsequent use as a key starting material in drug synthesis, exemplified by the role of the 7-hydroxy isomer in the production of Aripiprazole.

Caption: Synthetic workflow of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and its use as a key intermediate.

Biological Activity and Signaling Pathways

While a detailed signaling pathway for this compound is not available, derivatives of the 3,4-dihydro-2(1H)-quinolinone core are known to exhibit a range of biological activities. For instance, some derivatives have been investigated for their potential as antitumor agents.[1][3] The 7-hydroxy isomer itself is a weak inhibitor of monoamine oxidase A (MAO-A) with an IC₅₀ of 183 μM, and it shows no inhibitory effect on MAO-B.[10]

The primary pharmacological significance of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one lies in its role as a precursor to Aripiprazole. Aripiprazole's mechanism of action involves a combination of partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors. The synthesis of Aripiprazole critically involves the alkylation of the 7-hydroxyl group of the quinolinone core.[1]

The following diagram illustrates the logical relationship of the 7-hydroxy isomer as a building block in the synthesis of a pharmacologically active compound.

Caption: Role of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in the synthesis of Aripiprazole.

References

- 1. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 | Benchchem [benchchem.com]

- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 3. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]

- 4. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9 [chemicalbook.com]

- 7. 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | CAS#:54197-66-9 | Chemsrc [chemsrc.com]

- 8. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Manufacturers, with SDS [mubychem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Putative Mechanisms of Action of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one is not extensively available in the current scientific literature. This guide, therefore, provides an in-depth analysis based on the well-established pharmacological activities of the core scaffold, 3,4-dihydro-2(1H)-quinolinone, and its various derivatives. The potential activities of the target molecule are inferred from these related compounds.

The 3,4-dihydro-2(1H)-quinolinone moiety is a versatile scaffold present in numerous pharmacologically active compounds, including FDA-approved drugs. Derivatives of this core structure exhibit a wide range of biological activities by targeting various proteins and signaling pathways.

Table of Contents

-

Potential Biological Targets and Mechanisms of Action

-

Receptor-Mediated Signaling

-

Enzyme Inhibition

-

-

Quantitative Data from Derivative Studies

-

Key Experimental Protocols

-

Signaling Pathways and Workflows

Potential Biological Targets and Mechanisms of Action

Based on the activities of its analogues, this compound could potentially interact with several biological targets.

Receptor-Mediated Signaling

Derivatives of 3,4-dihydro-2(1H)-quinolinone are known to interact with various receptors, suggesting that the 1-hydroxy derivative could also exhibit such properties.

-

Dopamine and Serotonin Receptors: Many compounds with this core structure are known to interact with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs) crucial in neurotransmission.[1][2]

-

Sigma Receptors: Certain derivatives, such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, have been identified as sigma receptor agonists.[3]

-

β-Adrenergic Receptors: The 3,4-dihydro-2(1H)-quinolinone scaffold is found in compounds that block β-adrenergic receptors.[1][2]

-

Vasopressin Receptors: Antagonism of vasopressin receptors has also been reported for this class of compounds.[1][2]

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for this class of compounds.

-

VEGFR2 Inhibition: Derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy.[4][5]

-

Chitin Synthase Inhibition: A series of 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have been shown to inhibit chitin synthase, an essential enzyme in fungi, making them potential antifungal agents.[6]

-

Phosphodiesterase (PDE) Inhibition: The inhibition of phosphodiesterases is another reported activity for compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety.[1][2]

-

Norepinephrine Reuptake Inhibition: 1-Aryl-3,4-dihydro-1H-quinolin-2-one derivatives have been identified as potent and selective norepinephrine reuptake inhibitors.[7]

Quantitative Data from Derivative Studies

The following tables summarize the quantitative data for the biological activities of representative 3,4-dihydro-2(1H)-quinolinone derivatives.

Table 1: VEGFR2 Inhibition by 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Analogues

| Compound ID | U87-MG IC50 (µM) | U138-MG IC50 (µM) | Reference |

|---|---|---|---|

| 4m | 4.20 | 4.20 | [4][5] |

| 4u | 7.96 | 7.96 | [4][5] |

| 4q | 8.00 | 8.00 | [4][5] |

| 4t | 10.48 | 10.48 | [4][5] |

| Temozolomide (Standard) | 92.90 | 93.09 |[4][5] |

Table 2: Chitin Synthase Inhibition by 3,4-dihydro-2(1H)-quinolinone Derivatives

| Compound ID | Inhibition Percentage (IP) at 300 µg/mL | Antifungal MIC against C. albicans (µg/mL) | Reference |

|---|---|---|---|

| 2d | 82.3% | Not Specified | [6] |

| 2b | >70% | Not Specified | [6] |

| 2e | >70% | Not Specified | [6] |

| 2s | >70% | Not Specified | [6] |

| Polyoxin B (Control) | 87.5% | 2 (for most active derivatives) |[6] |

Key Experimental Protocols

Detailed experimental protocols for the characterization of the parent compound are not available. However, the following methodologies are standard for evaluating the activities observed in its derivatives.

VEGFR2 Inhibition Assay (MTT Assay)

This protocol outlines the general steps for assessing the anti-proliferative effects of compounds on glioblastoma cell lines, as was done for the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues.[5]

-

Cell Culture: U87-MG and U138-MG glioblastoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 hours). A control group is treated with vehicle (DMSO) alone.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is converted to formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Chitin Synthase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against chitin synthase.[6]

-

Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source (e.g., Candida albicans).

-

Reaction Mixture: The assay is typically conducted in a reaction mixture containing a buffer, the substrate (UDP-N-acetylglucosamine), magnesium chloride, and the test compound at various concentrations.

-

Enzyme Reaction: The reaction is initiated by adding the enzyme preparation to the reaction mixture and incubating at an optimal temperature (e.g., 30°C) for a specific time.

-

Quantification of Inhibition: The activity of chitin synthase is determined by measuring the incorporation of radiolabeled N-acetylglucosamine into chitin, which is then precipitated and collected on a filter. The amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The inhibition percentage (IP) is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (without the compound).

Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of its analogues.

Caption: GPCR signaling pathway potentially modulated by dihydroquinolinone derivatives.

Caption: VEGFR2 signaling pathway and potential inhibition by dihydroquinolinone analogues.

Caption: A proposed experimental workflow for characterizing the mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aryl-3,4-dihydro-1H-quinolin-2-one derivatives, novel and selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, and potential therapeutic applications.

Introduction

This compound, with the CAS number 771-19-7, is a heterocyclic organic compound belonging to the dihydroquinolinone class. Its history is intrinsically linked to the development of the atypical antipsychotic drug, Aripiprazole. Initially identified as a process impurity in the synthesis of Aripiprazole, this molecule has garnered interest for its own potential biological activities.

The core structure, a dihydroquinolin-2(1H)-one, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The addition of a hydroxyl group at the 1-position (N-hydroxy) imparts distinct chemical properties that are of interest in drug design and development.

Discovery and Historical Context

The discovery of this compound is a direct consequence of the extensive research and process development for the antipsychotic drug Aripiprazole by Otsuka Pharmaceutical. While a precise date for its first synthesis is not explicitly documented in publicly available literature, it emerged as a known impurity during the manufacturing process of Aripiprazole. Pharmaceutical companies are required to identify and characterize impurities in their drug products, which led to the isolation and structural elucidation of this compound.

Its significance, therefore, was initially in the context of pharmaceutical quality control. However, the inherent reactivity and structural similarity to other bioactive N-hydroxylated compounds have prompted further investigation into its own potential pharmacological profile. Notably, it has been explored for its potential as an anticancer agent, particularly against prostate cancer cell lines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 771-19-7 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely reported in standalone publications but can be inferred from the literature on Aripiprazole synthesis and its impurities. A general conceptual pathway for its formation is outlined below.

Conceptual Synthetic Pathway

The formation of this compound as an impurity can occur through various side reactions during the synthesis of Aripiprazole's precursors. A plausible route involves the N-hydroxylation of the 3,4-dihydroquinolin-2(1H)-one core.

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Reaction: N-hydroxylation of 3,4-dihydroquinolin-2(1H)-one.

Materials:

-

3,4-dihydroquinolin-2(1H)-one (1 equivalent)

-

Dimethyldioxirane (DMDO) solution in acetone (1.5 equivalents)

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4-dihydroquinolin-2(1H)-one in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the DMDO solution dropwise to the stirred reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potential as an anticancer agent, specifically against prostate cancer cells. While detailed mechanistic studies are limited in the public domain, this section outlines the available information.

Anticancer Activity

Commercial suppliers have noted the potential for this compound to inhibit the growth of prostate cancer cells. However, at present, there is a lack of peer-reviewed publications providing specific quantitative data such as IC₅₀ values or detailed dose-response curves. Research in this area is likely ongoing within pharmaceutical and academic laboratories.

The proposed mechanism of action for many quinolinone derivatives in cancer involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Potential Signaling Pathway Involvement

Based on the known anticancer activities of related quinolinone compounds, a hypothetical signaling pathway that could be modulated by this compound in prostate cancer cells is depicted below. This is a generalized representation and requires experimental validation for this specific compound.

Caption: Hypothetical signaling pathway inhibited by the compound.

Future Perspectives

This compound represents an intriguing molecule that has transitioned from being an impurity of a blockbuster drug to a compound of interest for its own potential therapeutic value. Future research should focus on:

-

Definitive Synthesis: Development and publication of a robust and scalable synthetic route.

-

Biological Screening: Comprehensive screening against a panel of cancer cell lines and other biological targets to fully elucidate its pharmacological profile.

-

Mechanistic Studies: In-depth investigation into its mechanism of action to identify specific molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

The journey of this compound from a pharmaceutical impurity to a potential therapeutic agent underscores the importance of thorough characterization of all compounds generated during drug development.

In-Depth Technical Guide to Structural Analogs of 1-Hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a core heterocyclic scaffold with significant potential in medicinal chemistry. The document details synthetic methodologies, biological activities, and key structure-activity relationships, with a focus on providing actionable data and protocols for research and development.

Introduction to the this compound Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is a prominent feature in numerous natural products and pharmacologically active compounds. The introduction of a hydroxyl group at the 1-position (N-hydroxy lactam) can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making these analogs a compelling area for drug discovery. While direct research on this compound itself is limited, this guide draws upon data from structurally related analogs and plausible synthetic routes to provide a thorough understanding of this compound class.

Derivatives of the broader 3,4-dihydroquinolin-2(1H)-one family have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neurological effects.[1] This suggests that N-hydroxy analogs could exhibit novel or enhanced pharmacological profiles.

Synthesis of the Dihydroquinolin-2(1H)-one Scaffold and its Analogs

The synthesis of the core 3,4-dihydroquinolin-2(1H)-one structure is well-established, with several methods available for modification and analog creation. While direct N-hydroxylation protocols for this specific scaffold are not extensively reported, methods for N-hydroxylation of other lactams can be adapted.

General Synthesis of the 3,4-Dihydroquinolin-2(1H)-one Core

A foundational method for constructing the dihydroquinolinone ring system is the intramolecular Friedel-Crafts reaction, such as the Mayer-Shigematsu Cyclization.[2] This and other common synthetic strategies are outlined below.

Experimental Protocol: Mayer-Shigematsu Cyclization for 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone [2]

-

Starting Material: N-(3-hydroxyphenyl)-3-chloropropionamide.

-

Reagents: Aluminum chloride (AlCl₃), potassium chloride (KCl), sodium chloride (NaCl).

-

Procedure: a. A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide, AlCl₃, KCl, and NaCl is heated to 155–165°C for one hour. b. The reaction proceeds in a melt phase. c. The addition of salts allows for a lower reaction temperature and shorter reaction time compared to the original protocol. d. The reaction yields a mixture of 7-hydroxy and 5-hydroxy isomers, which require subsequent purification.

Potential Routes for N-Hydroxylation

The introduction of the 1-hydroxy group can potentially be achieved through the oxidation of the parent lactam. Methodologies developed for the N-hydroxylation of other cyclic amides, such as β-lactams, could be adapted. These methods often involve the use of oxidizing agents.

Conceptual Protocol for N-Hydroxylation:

-

Starting Material: A synthesized 3,4-dihydroquinolin-2(1H)-one derivative.

-

Potential Oxidizing Agents: Reagents like dimethyldioxirane (DMDO) or peroxy acids (e.g., m-CPBA) in the presence of a suitable base could be explored.

-

Procedure: a. The dihydroquinolinone is dissolved in an appropriate aprotic solvent. b. The oxidizing agent is added dropwise at a controlled temperature (e.g., 0°C to room temperature). c. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, the reaction is quenched, and the product is purified using column chromatography.

dot

Caption: General synthetic workflow for producing this compound analogs.

Biological Activities of Structural Analogs

While direct biological data for this compound is scarce, the activities of other hydroxylated and substituted analogs provide strong indications of their potential therapeutic applications. The N-hydroxy moiety is known to act as a bioisostere for other functional groups and can be crucial for interactions with biological targets.

Anticancer Activity

Numerous derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated potent anticancer properties. These compounds often target key signaling pathways involved in cell proliferation and survival.

VEGFR2 Inhibition: Certain analogs have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

Tubulin Polymerization Inhibition: Some sulfonamide derivatives of 3,4-dihydro-2(1H)-quinolinone have been shown to inhibit tubulin polymerization, a critical process for cell division. T[3]his mechanism is shared by several successful anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, HL-60). 2[4]. Reagents: Test compounds, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with fresh medium containing various concentrations of the test compounds. c. After a 48-hour incubation period, the medium is removed, and MTT solution is added to each well. d. The plate is incubated for 4 hours to allow for the formation of formazan crystals. e. The MTT solution is removed, and DMSO is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

[4]#### 3.2. Neurological and Enzymatic Activities

Analogs of 3,4-dihydroquinolin-2(1H)-one have also been investigated for their effects on the central nervous system and their ability to inhibit specific enzymes.

Monoamine Oxidase B (MAO-B) Inhibition: Certain derivatives have shown high potency and selectivity as inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine. M[2]AO-B inhibitors are used in the treatment of Parkinson's disease.

References

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 | Benchchem [benchchem.com]

- 3. Dihydroquinolinone synthesis [organic-chemistry.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide focuses on the N-hydroxylated derivative, 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, and its analogues. These compounds have garnered significant interest, particularly for their effects on the central nervous system, demonstrating potent anticonvulsant properties. This review synthesizes the current literature, detailing synthetic methodologies, summarizing quantitative biological data, providing in-depth experimental protocols for key assays, and visualizing the proposed mechanisms of action.

Introduction

The quinoline scaffold is a fundamental structural motif in a vast number of biologically active compounds.[1][2][3] Its reduced form, 3,4-dihydro-2(1H)-quinolinone, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), serves as a versatile framework for the development of therapeutic agents.[1][2][3] Compounds incorporating this core structure exhibit a diverse range of pharmacological effects, including antibacterial, anticancer, antifouling, and neuroprotective activities.[4] The introduction of a hydroxyl group at the N1 position (this compound) significantly modulates the molecule's electronic and steric properties, leading to unique biological profiles, most notably potent anticonvulsant activity through interaction with the GABA-A receptor.[5] This review provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

Synthesis of the Dihydroquinolin-2(1H)-one Scaffold

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core has been approached through various strategies, ranging from classic cyclization reactions to modern catalytic methods.

Common Synthetic Strategies:

-

Intramolecular Friedel-Crafts Cyclization: A foundational method involves the cyclization of N-aryl α,β-unsaturated amides or N-aryl-3-halopropionamides. This is often mediated by strong acids or Lewis acids like AlCl₃.[6]

-

Catalytic Annulation: Recent advances have focused on the catalytic annulation of α,β-unsaturated N-arylamides, utilizing electrophilic, radical-initiated, or photochemical cyclization pathways.[7] These methods offer milder conditions and greater functional group tolerance.

-

Domino Reactions: Multi-step sequences, often triggered by reduction of a nitro group followed by cyclization, provide efficient routes to highly substituted dihydroquinolinones in a single operation.[8]

-

Reduction of Quinolin-2(1H)-ones: Selective reduction of the C3-C4 double bond of corresponding quinolin-2(1H)-ones, for instance using a SmI₂/H₂O/MeOH system, offers a direct route to the saturated scaffold.[9]

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in the reviewed literature, the general methods for the core scaffold can be adapted. N-hydroxylation can often be achieved by reacting the parent lactam with an appropriate oxidizing agent or by starting with an N-hydroxy-aniline derivative.

Biological Activities and Therapeutic Potential

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold exhibit a remarkable breadth of biological activities. The primary focus of recent research, particularly for N-substituted analogues, has been on their potential as central nervous system agents.

Anticonvulsant Activity

The most significant and well-documented activity of this compound derivatives is their anticonvulsant effect.[5][10] Extensive screening using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, has identified several potent candidates.[5] The MES test is a model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread, while the scPTZ test is a model for absence and/or myoclonic epilepsy, often identifying compounds that enhance GABAergic neurotransmission.[11][12]

The mechanism for this activity is believed to involve the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[5] Molecular docking studies suggest that these compounds bind to the benzodiazepine binding site on the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to neuronal hyperpolarization.[5][13][14]

Antimicrobial and Antifungal Activity

Various quinoline and quinolinone derivatives have been investigated for their antimicrobial properties.[15][16][17] Studies have shown that certain derivatives possess significant activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[4][16] Antifungal activity against strains like Candida albicans has also been reported.[18] The mechanism of antimicrobial action is varied but can involve inhibition of essential enzymes like chitin synthase in fungi or disruption of bacterial cell wall integrity.[17]

Quantitative Biological Data

The following tables summarize the key quantitative data for potent derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold, primarily focusing on anticonvulsant activity.

Table 1: Anticonvulsant Activity of Lead Dihydroquinolin-2(1H)-one Derivatives

| Compound ID | Structure/Substitution | Assay | ED₅₀ (mg/kg) | Reference Drug (ED₅₀ mg/kg) | Reference |

|---|---|---|---|---|---|

| 5b | 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES | 10.1 | Carbamazepine (11.2) | [5] |

| 5b | 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | scPTZ | 9.3 | Ethosuximide (149.2) | [5] |

| 3f | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES | 27.4 | - | [19] |

| 3f | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | scPTZ | 22.0 | - | [19] |

| 9a | 9-(hexyloxy)-5,6-dihydro-[11][20][21]triazolo[3,4-a]isoquinolin-3(2H)-one | MES | 63.31 | Valproate (>500) |[22] |

Table 2: In Vitro GABA-A Receptor Binding Affinity

| Compound ID | Assay | IC₅₀ (µM) | Reference |

|---|

| 5b | GABA-A Receptor Binding | 0.12 |[5] |

Key Experimental Methodologies

Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay to screen for compounds that prevent the spread of seizures.[23][24]

-

Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[23][25]

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Acclimatization: After a predetermined time based on the compound's expected peak effect, animals are subjected to the test.

-

Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[20][23] The corneas are typically treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize pain.[23]

-

Endpoint: The primary endpoint is the observation of tonic hindlimb extension, where the hindlimbs are outstretched at 180° to the body's axis.[20]

-

Evaluation: An animal is considered protected if the tonic hindlimb extension component is abolished.[23] The effective dose 50 (ED₅₀), the dose that protects 50% of the animals, is then calculated using statistical methods like the Litchfield and Wilcoxon method.[20][24]

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is used to identify compounds that raise the seizure threshold, often acting on the GABAergic system.[21][25]

-

Animal Model: Male CF-1 mice are typically used.[25]

-

Compound Administration: The test compound is administered i.p. at various doses.

-

Chemoconvulsant Injection: At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[25]

-

Observation: Animals are placed in individual observation cages and monitored for 30 minutes.[25]

-

Endpoint: The endpoint is the onset of a clonic seizure, characterized by approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[25]

-

Evaluation: An animal not exhibiting the clonic seizure endpoint is considered protected. The ED₅₀ is calculated based on the percentage of protected animals at each dose.[25]

Protocol: In Vitro GABA-A Receptor Binding Assay

This assay determines a compound's affinity for the GABA-A receptor, typically at the benzodiazepine binding site.

-

Receptor Preparation: A membrane preparation from a source rich in GABA-A receptors (e.g., rat cerebral cortex or cells expressing recombinant receptors) is used.[13]

-

Radioligand: A radiolabeled ligand that specifically binds to the target site, such as [³H]-flumazenil for the benzodiazepine site, is used.[26]

-

Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[5]

Mechanisms of Action and Signaling Pathways

The primary mechanism of anticonvulsant action for this compound derivatives is the positive allosteric modulation of the GABA-A receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[27] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[13]

Compounds like the dihydroquinolinone derivatives bind to a distinct allosteric site (the benzodiazepine site), which increases the affinity of the receptor for GABA. This enhances the frequency of channel opening, potentiates the inhibitory Cl⁻ current, and ultimately suppresses neuronal hyperexcitability that leads to seizures.[5][27]

Caption: Proposed mechanism of anticonvulsant action.

The diagram above illustrates the proposed signaling pathway. The this compound derivative binds to the benzodiazepine site on the GABA-A receptor. This action enhances the binding of the endogenous neurotransmitter GABA, leading to a more frequent opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, thereby suppressing the excessive neuronal firing characteristic of a seizure.

Caption: Preclinical screening workflow for anticonvulsants.

This workflow diagram outlines the typical screening process for identifying novel anticonvulsant agents from a library of synthesized compounds. Initial broad screening in the MES and scPTZ models identifies active compounds. These are then subjected to more rigorous quantitative analysis to determine their potency (ED₅₀) and safety (neurotoxicity). Finally, mechanistic studies, such as receptor binding assays, are performed to elucidate how the lead compounds exert their therapeutic effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. natural-3-4-dihydro-2-1h-quinolinones-part-iii-biological-activities - Ask this paper | Bohrium [bohrium.com]

- 5. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroquinolinone synthesis [organic-chemistry.org]

- 10. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 21. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. Due to the limited availability of specific experimental data for this particular isomer, this guide combines established information for the broader class of dihydroquinolinones and N-hydroxy amides with predicted data and plausible synthetic methodologies.

Chemical Identity and Properties

While not extensively documented in publicly accessible databases, this compound is a known chemical entity. A designated CAS number has been identified through commercial suppliers, facilitating its specific identification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 771-19-7 | Pharmaffiliates[1] |

| Molecular Formula | C₉H₉NO₂ | Pharmaffiliates[1] |

| Molecular Weight | 163.18 g/mol | Pharmaffiliates[1] |

| Synonyms | Aripiprazole Impurity 21 | Pharmaffiliates[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | Pink to Brown Solid | Based on supplier information.[1] |

| Boiling Point | ~403.7 °C at 760 mmHg | Predicted value for a structural isomer.[2] |

| Melting Point | Not available | - |

| Density | ~1.282 g/cm³ | Predicted value for a structural isomer.[2] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | Recommended by supplier.[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach involves the cyclization of a suitable precursor, such as an N-hydroxy-functionalized derivative of 3-phenylpropanoic acid. The following diagram illustrates a generalized workflow for the synthesis of cyclic N-hydroxy amides, which could be adapted for the target molecule.

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

In the absence of experimentally obtained spectral data, computational methods can provide predicted NMR chemical shifts. These predictions are valuable for the identification and characterization of the compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~170 |

| C3 | ~2.6 | ~30 |

| C4 | ~3.0 | ~35 |

| C4a | - | ~128 |

| C5 | ~7.2 | ~129 |

| C6 | ~7.0 | ~124 |

| C7 | ~7.3 | ~128 |

| C8 | ~7.1 | ~116 |

| C8a | - | ~138 |

| N1-OH | Variable (broad) | - |

Note: These are predicted values and may differ from experimental results. Predictions are based on computational models and data from structurally similar compounds.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been found, the broader classes of dihydroquinolinones and N-hydroxy amides (cyclic hydroxamic acids) are known to possess diverse pharmacological activities.

The 3,4-dihydro-2(1H)-quinolinone scaffold is a core component of several approved drugs and is associated with a range of biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase, which is involved in inflammatory signaling pathways.[3][4]

N-hydroxy amides are known chelators of metal ions and can act as inhibitors of metalloenzymes. This property is the basis for the activity of several anticancer and anti-inflammatory agents.

Given these precedents, it is plausible that this compound could exhibit biological activity. One potential area of interest is its role as an impurity of Aripiprazole, a dopamine D2-receptor antagonist, suggesting it may have some interaction with components of the central nervous system.[1] Aripiprazole's mechanism involves modulation of dopamine and serotonin receptor signaling.

The following diagram illustrates a generalized signaling pathway that dihydroquinolinone derivatives have been shown to modulate, such as the p38 MAPK pathway.

Caption: Generalized p38 MAPK signaling pathway, a potential target for dihydroquinolinones.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, or biological evaluation of this compound are not available in the current body of scientific literature. Researchers interested in this compound would need to adapt general procedures for the synthesis of N-hydroxy lactams and develop specific analytical and assay protocols.

Conclusion

This compound is a compound with a confirmed chemical identity but limited publicly available experimental data. Its structural relationship to pharmacologically active classes of compounds, namely dihydroquinolinones and N-hydroxy amides, suggests potential for biological activity. This guide provides a foundational understanding of this molecule, combining known identifiers with predicted properties and plausible synthetic and biological contexts. Further experimental investigation is required to fully characterize its chemical and biological profile.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 | Benchchem [benchchem.com]

- 3. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic compound with potential applications in pharmaceutical development. This document outlines experimental protocols for determining these crucial physicochemical properties and presents data in a structured format to aid in research and development efforts.

Physicochemical Properties

This compound is a derivative of the dihydroquinolinone scaffold. A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₉H₉NO₂ | - |

| Molecular Weight | 163.17 g/mol | - |

| Appearance | Pink to Brown Solid | Pharmaffiliates |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | Pharmaffiliates |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

Solubility Profile

Estimated Solubility

The solubility of 6-hydroxy-3,4-dihydro-2(1H)-quinolone has been determined in various solvents, showing higher solubility in polar protic solvents like methanol and ethanol.[1] It is anticipated that this compound will exhibit a similar trend. Table 2 provides a template for recording experimental solubility data.

Table 2: Solubility of this compound in Common Solvents at 298.15 K (Example Template)

| Solvent | Dielectric Constant (at 298.15 K) | Solubility (mol/L) | Solubility (g/L) |

| Water | 80.1 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 7.58 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol is based on the static counterpoise method integrated with High-Performance Liquid Chromatography (HPLC), a reliable method for determining the solubility of solid compounds in various solvents.[1]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents and aqueous solutions at different temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the samples to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in mol/L and g/L for each solvent at the tested temperature.

References

Methodological & Application

Application Notes & Protocols: 1-hydroxy-3,4-dihydroquinolin-2(1H)-one as a Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the quinolinone scaffold is integral to various fluorescent compounds, specific and detailed data for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one as a fluorescent probe is not extensively documented in current literature. This document provides generalized protocols and potential applications based on the properties of structurally related molecules. The provided data tables are hypothetical and serve as a template for experimental data logging.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core structure is a key pharmacophore found in numerous bioactive compounds. Its derivatives have been explored for a range of applications, including their potential as fluorescent markers. Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific ions, molecules, and cellular organelles.[1] this compound is a derivative noted as a potential anti-cancer agent and an impurity of the drug Aripiprazole.[2] This document outlines the necessary protocols to evaluate its potential as a fluorescent probe for applications such as cellular imaging and analyte detection.

Synthesis and Preparation

The synthesis of dihydroquinolin-2(1H)-one derivatives can be achieved through various established chemical routes, often involving cyclization reactions.[3] A common approach involves the reaction of an appropriate aniline with 3-chloropropionyl chloride, followed by intramolecular cyclization.[4]

Protocol 2.1: General Synthesis of a Dihydroquinolinone Scaffold

-

Dissolve the starting aniline compound in a suitable solvent (e.g., acetone).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 3-chloropropionyl chloride dropwise to the cooled solution.

-

Allow the reaction to proceed for several hours at room temperature.

-

Induce precipitation of the intermediate product by adding dilute hydrochloric acid.

-

Filter, wash, and dry the resulting solid intermediate.

-

Perform a cyclization reaction, often using a Lewis acid like AlCl₃, to form the dihydroquinolinone ring.[4]

-

Purify the final product using recrystallization or column chromatography.

Note: Specific modifications to this protocol are required for the synthesis of the 1-hydroxy derivative.

Characterization of Photophysical Properties

A crucial first step in evaluating a new fluorophore is to characterize its fundamental photophysical properties.

Protocol 3.1: Spectroscopic Analysis

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Create a series of dilutions in the desired experimental buffer or solvent (e.g., PBS, ethanol) to a final concentration of 1-10 µM.

-

Absorbance Spectrum: Use a UV-Visible spectrophotometer to measure the absorbance of the sample across a range of wavelengths (e.g., 250-500 nm) to determine the maximum absorption wavelength (λ_max_abs).

-

Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λ_max_abs and scan a range of higher wavelengths to determine the maximum emission wavelength (λ_max_em).

-

Quantum Yield Calculation: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[5] Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Stokes Shift Calculation: Calculate the Stokes shift, which is the difference in nanometers between the maximum absorption and maximum emission wavelengths (λ_max_em - λ_max_abs).

Data Presentation: Table 1

| Photophysical Parameter | Hypothetical Value | Description |

| Max Absorption (λ_max_abs) | 350 nm | Wavelength of maximum light absorption. |

| Max Emission (λ_max_em) | 450 nm | Wavelength of maximum fluorescence emission. |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | Measure of how strongly the molecule absorbs light. |

| Fluorescence Quantum Yield (Φ) | 0.25 | Efficiency of converting absorbed light into emitted light. |

| Stokes Shift | 100 nm | Energy difference between absorption and emission maxima. |

| Fluorescence Lifetime (τ) | 2.1 ns | Average time the molecule stays in its excited state. |

Application: Cellular Imaging

Fluorescent probes are widely used to visualize cellular structures and processes in living or fixed cells.[6] The following protocol is a general guideline for staining cells with a novel probe.

Protocol 4.1: Live Cell Staining and Imaging

-

Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach 60-80% confluency.

-

Probe Preparation: Prepare a 1-10 mM stock solution of the probe in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium or a suitable buffer like HBSS.[7]

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently remove the staining solution and wash the cells two to three times with warm culture medium or PBS to remove unbound probe.

-

Imaging: Mount the coverslip on a microscope slide or use the glass-bottom dish directly on a fluorescence microscope. Acquire images using appropriate filter sets corresponding to the probe's excitation and emission spectra.

Diagram 1: Workflow for Evaluating a Novel Fluorescent Probe

Caption: A generalized workflow for the development and validation of a new fluorescent probe.

Application: Metal Ion Detection

Many hydroxyquinoline-based compounds act as fluorescent chemosensors for metal ions.[8] The fluorescence of the probe can be either quenched or enhanced upon binding to a specific metal ion. This section provides a protocol to screen the probe for sensitivity to various metal ions.

Protocol 5.1: Fluorescent Titration for Metal Ion Sensing

-

Reagent Preparation:

-

Prepare a 10 µM solution of the fluorescent probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

-

Prepare 1 mM stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂) in deionized water.

-

-

Selectivity Screening:

-

In separate cuvettes or a 96-well plate, add the probe solution.

-

Add a 10-fold molar excess (100 µM) of each different metal ion solution to the respective cuvettes.

-

Allow the solutions to equilibrate for 5-10 minutes.

-

Measure the fluorescence intensity for each sample using the probe's optimal excitation and emission wavelengths. A significant change in fluorescence compared to the probe-only control indicates potential selectivity.

-

-

Titration Experiment:

-

For the metal ion(s) that showed a response, perform a titration experiment.

-

To a cuvette containing the 10 µM probe solution, incrementally add small aliquots of the selected metal ion stock solution (e.g., from 0 to 200 µM).

-

After each addition, mix and record the fluorescence intensity.

-

-

Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the binding affinity and limit of detection (LOD).

Data Presentation: Table 2

| Metal Ion (100 µM) | Fluorescence Intensity (a.u.) | Fold Change vs. Control |

| Control (Probe Only) | 150 | 1.0 |

| Zn²⁺ | 750 | 5.0 (Enhancement) |

| Fe³⁺ | 25 | 0.17 (Quenching) |

| Cu²⁺ | 30 | 0.20 (Quenching) |

| Ni²⁺ | 145 | 0.97 (No Change) |

| Ca²⁺ | 152 | 1.01 (No Change) |

| Mg²⁺ | 148 | 0.99 (No Change) |

Note: Data is hypothetical and for illustrative purposes only.

Diagram 2: Cellular Imaging Protocol Flowchart

Caption: A step-by-step protocol for staining live cells with a fluorescent probe.

Diagram 3: Hypothetical Metal Ion Sensing Mechanism

Caption: A conceptual diagram of a 'turn-on' fluorescent sensor for metal ion detection.

References

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dihydroquinolinone synthesis [organic-chemistry.org]

- 4. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. rroij.com [rroij.com]

Application Notes and Protocols: 1-Hydroxy-3,4-dihydroquinolin-2(1H)-one as a Scaffold for In Vivo Imaging Probes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a prospective guide for the development and use of imaging agents based on the 1-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold. While derivatives of the broader quinolinone class have been investigated for various therapeutic purposes, the direct application of this compound for in vivo imaging is an emerging area of research. The data and protocols presented here are hypothetical and intended for illustrative and guidance purposes.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of key biological targets such as VEGFR2 and tubulin, and as agents for positron emission tomography (PET) imaging of σ₂ receptors.[1][2][3] The introduction of a 1-hydroxy group offers a potential site for conjugation to targeting moieties or signaling components, making this compound an attractive starting point for the development of novel probes for in vivo imaging.

This document outlines a hypothetical application of a near-infrared (NIR) fluorescent probe derived from this compound, designated HQO-NIR-750-T , for the in vivo imaging of tumors overexpressing a specific cell surface receptor. The probe is conceptualized to consist of three key components:

-

The this compound scaffold: Providing the structural foundation.

-

A NIR fluorophore: For deep tissue imaging capabilities.

-

A targeting ligand (T): To ensure specific accumulation in the tissue of interest.

Hypothetical Probe Characteristics: HQO-NIR-750-T

The following table summarizes the projected quantitative data for our hypothetical imaging probe, HQO-NIR-750-T.

| Parameter | Value |

| Photophysical Properties | |

| Excitation Wavelength (λex) | 750 nm |

| Emission Wavelength (λem) | 775 nm |

| Molar Extinction Coefficient (ε) | 200,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.15 |

| Pharmacokinetic Properties | |

| Blood Half-life (t₁/₂) | 2.5 hours |

| Tumor-to-Muscle Ratio (4h post-injection) | 4.8 |

| Tumor-to-Muscle Ratio (24h post-injection) | 8.2 |

| Binding Affinity | |

| Dissociation Constant (Kd) | 15 nM |

Experimental Protocols

Protocol 1: Synthesis of HQO-NIR-750-T

This protocol describes a general multi-step synthesis for the hypothetical probe.

Materials:

-

This compound

-

A suitable targeting ligand with a reactive amine group (e.g., a peptide)

-

A commercially available NIR fluorophore with an NHS-ester reactive group (e.g., Cy7-NHS ester)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Reversed-phase HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Activation of the Scaffold: In a nitrogen-purged flask, dissolve this compound in anhydrous DMF. Add a suitable linker with a protected amine and a carboxylic acid group using standard carbodiimide coupling chemistry.

-

Deprotection: Remove the amine protecting group (e.g., Boc group) using trifluoroacetic acid (TFA).

-

Conjugation to NIR Fluorophore: Dissolve the amine-functionalized scaffold in DMF and add DIPEA. Add the NHS-ester of the NIR fluorophore and stir the reaction mixture in the dark for 4 hours at room temperature.

-

Conjugation to Targeting Ligand: The remaining carboxylic acid on the linker is activated with a carbodiimide and NHS, then reacted with the amine group of the targeting ligand.

-

Purification: Purify the final product, HQO-NIR-750-T, using reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the probe by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Characterization of HQO-NIR-750-T

Cell Culture:

-

Culture a receptor-positive cell line (e.g., a human cancer cell line known to overexpress the target receptor) and a receptor-negative control cell line in appropriate media.

Confocal Microscopy:

-

Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Incubate the cells with 5 µM HQO-NIR-750-T in culture medium for 1 hour at 37°C.

-

For blocking experiments, pre-incubate a separate set of cells with a 100-fold excess of the unconjugated targeting ligand for 30 minutes before adding the probe.

-

Wash the cells three times with PBS.

-

Image the cells using a confocal microscope with appropriate laser excitation and emission filters for the NIR fluorophore.

Protocol 3: In Vivo Imaging in a Xenograft Mouse Model

Animal Model:

-

Establish tumor xenografts by subcutaneously injecting receptor-positive cancer cells into the flank of immunocompromised mice. Allow tumors to reach a size of approximately 100-150 mm³.

Imaging Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Acquire a pre-injection whole-body fluorescence image using an in vivo imaging system (e.g., IVIS Spectrum).

-

Inject 10 nmol of HQO-NIR-750-T in 100 µL of sterile PBS via the tail vein.

-

Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours).

-